molecular formula C5H9NO3 B1609672 ethyl (2E)-2-(hydroxyimino)propanoate CAS No. 20591-87-1

ethyl (2E)-2-(hydroxyimino)propanoate

Cat. No.: B1609672
CAS No.: 20591-87-1
M. Wt: 131.13 g/mol
InChI Key: BJBDPHKMAMMTFW-GQCTYLIASA-N
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Description

Ethyl (2E)-2-(hydroxyimino)propanoate is an organic compound with the molecular formula C5H9NO3. It is an ester derivative of oxime and is known for its applications in various chemical reactions and industrial processes. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-(hydroxyimino)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of the synthesis, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(hydroxyimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2E)-2-(hydroxyimino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2E)-2-(hydroxyimino)propanoate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The oxime group can form stable complexes with metal ions, facilitating catalytic processes. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an oxime and ester functional group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

ethyl (2E)-2-hydroxyiminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBDPHKMAMMTFW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430643
Record name Ethyl (2E)-2-(hydroxyimino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20591-87-1
Record name NSC176150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-2-(hydroxyimino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-HYDROXYIMINOPROPIONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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